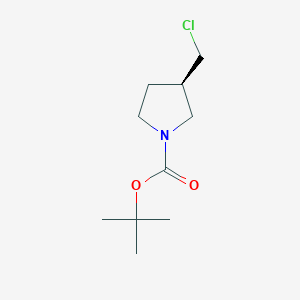

(R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOBWMKNMWVILV-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719931 | |

| Record name | tert-Butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187927-12-3 | |

| Record name | tert-Butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, combined with the reactive chloromethyl group and the versatile Boc protecting group, makes it a valuable intermediate for the synthesis of complex molecular architectures with diverse biological activities. The stereochemistry at the C3 position is crucial, as it often imparts specific interactions with biological targets, leading to enhanced potency and selectivity of the final drug candidates. This guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and applications of this important chiral intermediate, offering practical insights for its effective utilization in research and development.

Physicochemical Properties

This compound is a solid at room temperature. While specific experimental data for some of its physical properties are not widely published, data for related compounds and in silico predictions provide valuable estimates.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₁₈ClNO₂ | [1][2] |

| Molecular Weight | 219.71 g/mol | [1][2] |

| Appearance | Solid | [1] |

| CAS Number | 1187927-12-3 | [3] |

| Purity | Typically >95% | [3] |

Synthesis and Purification

The most common and practical synthetic route to this compound involves the chlorination of the corresponding commercially available alcohol, (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. This transformation can be achieved using various chlorinating agents. A general and reliable method utilizes thionyl chloride (SOCl₂) in the presence of a base, such as pyridine, to neutralize the HCl byproduct.

Causality Behind Experimental Choices:

-

Choice of Chlorinating Agent: Thionyl chloride is a preferred reagent for this conversion due to its reactivity and the formation of gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture, simplifying purification. Other reagents like oxalyl chloride or phosphorus-based chlorinating agents could also be employed, but thionyl chloride offers a good balance of reactivity and ease of handling for this substrate.

-

Role of the Base: The inclusion of a base like pyridine is critical to scavenge the hydrochloric acid generated during the reaction. This prevents potential side reactions, such as the acid-catalyzed removal of the Boc protecting group, which is sensitive to strong acidic conditions.

-

Temperature Control: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction between the alcohol and thionyl chloride and to minimize the formation of impurities.

-

Purification Strategy: A typical workup involves quenching the reaction with water or a mild base, followed by extraction with an organic solvent. The crude product is often purified by column chromatography on silica gel to remove any unreacted starting material and byproducts, ensuring high purity of the final product.

Detailed Step-by-Step Synthesis Protocol:

Reaction: Conversion of (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate to this compound.

Materials:

-

(R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) and anhydrous dichloromethane (DCM).

-

Cooling: The solution is cooled to 0 °C in an ice bath.

-

Addition of Base: Pyridine (1.2 eq) is added dropwise to the stirred solution.

-

Addition of Chlorinating Agent: Thionyl chloride (1.2 eq) is added dropwise to the reaction mixture at 0 °C. The rate of addition should be controlled to maintain the temperature below 5 °C.

-

Reaction Monitoring: The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C. The mixture is then transferred to a separatory funnel.

-

Extraction: The layers are separated, and the aqueous layer is extracted with DCM (3 x).

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the absence of starting material and byproducts. The stereochemical integrity can be confirmed by chiral HPLC analysis or by measuring the optical rotation.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dominated by two key features: the electrophilic chloromethyl group and the acid-labile Boc protecting group.

Nucleophilic Substitution at the Chloromethyl Group:

The primary chloride is a good leaving group, making the chloromethyl carbon susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of functional groups, making this compound a versatile synthon. These reactions typically proceed via an Sₙ2 mechanism, leading to inversion of configuration at the carbon bearing the chlorine if it were a chiral center (which it is not in this case, but the principle is important for analogous reactions).

Common nucleophiles that can be employed include:

-

Amines: Primary and secondary amines react to form the corresponding aminomethyl derivatives.

-

Thiols: Thiolates readily displace the chloride to form thioethers.

-

Azides: Sodium azide is a common reagent for introducing the azidomethyl group, which can be subsequently reduced to an amine.

-

Cyanides: Cyanide ions can be used to introduce a cyanomethyl group, which can be further elaborated.

-

Carboxylates: Carboxylate salts can be used to form ester linkages.

Caption: Key nucleophilic substitution reactions of this compound.

Stability and Deprotection of the Boc Group:

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions, including those typically used for nucleophilic substitutions on the chloromethyl group. However, it is readily cleaved under acidic conditions.

-

Deprotection: The Boc group can be efficiently removed using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with HCl in an organic solvent like dioxane or methanol. This deprotection step is often the final step in a synthetic sequence to reveal the free secondary amine of the pyrrolidine ring.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block in the synthesis of a variety of pharmaceutical agents. The pyrrolidine ring is a common motif in many biologically active compounds, and the ability to introduce diverse functionality at the 3-position in a stereocontrolled manner is highly advantageous.

While specific examples of blockbuster drugs synthesized directly from this exact chloromethyl intermediate are not prominently featured in the immediate search results, its utility is evident from its role as a precursor to other key intermediates. For instance, it can be readily converted to the corresponding aminomethyl or other functionalized pyrrolidines, which are known to be incorporated into various drug candidates. The pyrrolidine scaffold is found in drugs targeting a wide range of diseases, including those affecting the central nervous system, inflammatory conditions, and viral infections.[4]

Caption: General workflow for the application of this compound in drug discovery.

Safety and Handling

As with all chlorinated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory tract. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chiral building block for the synthesis of complex, biologically active molecules. Its straightforward preparation, coupled with the predictable reactivity of the chloromethyl group and the stability of the Boc protecting group, allows for the efficient construction of diverse molecular scaffolds. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and applications, offering a valuable resource for scientists and researchers in the field of drug discovery and development.

References

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

- Google Patents. (2015). Synthetic process of vildagliptin.

-

PubChem. tert-Butyl 3-methyl-3-(2-oxoethyl)pyrrolidine-1-carboxylate. PubChem. [Link]

- Google Patents. (2010). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

PubChem. tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride. PubChem. [Link]

-

ResearchGate. (2015). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. ResearchGate. [Link]

- Google Patents. (2011). Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.

-

ResearchGate. (2018). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ResearchGate. [Link]

-

ACS Publications. (2010). Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines. A Highly Efficient Synthesis of (3S,4R)-N-tert-Butyl-4-Arylpyrrolidine-3-Carboxylic Acid. The Journal of Organic Chemistry. [Link]

- Google Patents. (2011). Process for the preparation of solifenacin and solifenacin succinate.

- Google Patents. (2017). Process for the preparation of tofacitinib and intermediates thereof.

-

ResearchGate. (2020). A facile method to synthesize vildagliptin. ResearchGate. [Link]

-

ACS Publications. (2022). Organic Process Research & Development Vol. 26, No. 3. ACS Publications. [Link]

-

Der Pharma Chemica. (2016). Synthesis of Main Impurity of Vildagliptin. Der Pharma Chemica. [Link]

-

PubChem. tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate. PubChem. [Link]

-

University of Nebraska-Lincoln. (2019). Tofacitinib synthesis. DigitalCommons@UNL. [Link]

- Google Patents. (2010). Method for producing solifenacin or salts thereof.

-

Der Pharma Chemica. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]

-

Beilstein Journals. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry. [Link]

-

MDPI. (2023). Novel Bioequivalent Tablet of Solifenacin Succinate Prepared Using Direct Compression Technique for Improved Chemical Stability. MDPI. [Link]

- Google Patents. (2011). Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

-

PMC. (2022). Discovery of Novel Tofacitinib–ADTOH Molecular Hybridization Derivatives for the Treatment of Ulcerative Colitis. PMC. [Link]

- Google Patents. (2014). Process for the preparation of solifenacin succinate.

- Google Patents. (2016). Synthesis of pyrrolidine compounds.

- Google Patents. (2010). Process for the Synthesis of Solifenacin.

Sources

- 1. tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 1515152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl-3-chloro-1-piperidine carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound [allbiopharm.com]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

(R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of (R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis and characterization of this compound, a valuable chiral building block in modern medicinal chemistry. Its unique stereochemistry and functional handles make it a critical intermediate for constructing complex, biologically active molecules, particularly those containing a substituted pyrrolidine scaffold.[1] This document is designed for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Strategic Importance and Retrosynthetic Analysis

The pyrrolidine ring is a "privileged scaffold" in drug discovery, forming the core of numerous pharmaceuticals.[2] The introduction of a reactive chloromethyl group at the chiral C3 position provides a key electrophilic site for nucleophilic substitution, enabling the facile introduction of a wide array of functional groups and the extension of molecular complexity.

Our synthetic strategy hinges on a straightforward, reliable transformation. The most logical and cost-effective approach is the direct chlorination of a readily available, chiral precursor: (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. This precursor is a stable, commercially available alcohol derived from natural amino acids, ensuring high enantiomeric purity from the outset.[3][4]

The core transformation is a nucleophilic substitution where the hydroxyl group is converted into a good leaving group and subsequently displaced by a chloride ion. Several reagents can accomplish this, but for scalability, cost-effectiveness, and high fidelity, the use of thionyl chloride (SOCl₂) in the presence of a mild base like pyridine is a well-established and robust choice.

Synthesis and Mechanistic Insights

The Chlorination Reaction: Causality in Reagent Selection

The conversion of the primary alcohol to the corresponding alkyl chloride is achieved via an Sₙ2-type mechanism.

-

Thionyl Chloride (SOCl₂): This reagent is highly effective for this transformation. It reacts with the alcohol to form an intermediate chlorosulfite ester. This in-situ conversion turns the hydroxyl group—a notoriously poor leaving group (OH⁻)—into a much better one.

-

Pyridine: A mild, non-nucleophilic base is crucial for two reasons. First, it neutralizes the HCl gas that is generated as a byproduct of the reaction. Without a base, the acidic HCl could protonate the nitrogen of the pyrrolidine ring or, more problematically, cause undesired side reactions, including potential cleavage of the acid-labile tert-butoxycarbonyl (Boc) protecting group. Second, pyridine catalyzes the reaction by forming a reactive intermediate with the chlorosulfite ester, facilitating the subsequent attack by the chloride ion.

The reaction proceeds with an inversion of configuration at the carbon bearing the leaving group. However, since the reaction occurs at a primary center (the CH₂OH group) that is not the stereocenter, the chirality at the C3 position of the pyrrolidine ring is preserved.

Visualized Experimental Workflow

The following diagram outlines the complete workflow, from starting material to the fully characterized final product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to the steps, including in-process checks and final characterization, ensures the integrity of the outcome.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add pyridine (1.2 eq) dropwise to the stirred solution, ensuring the internal temperature remains below 5 °C.

-

Reagent Addition: Add thionyl chloride (1.2 eq) dropwise via a syringe pump over 30-45 minutes. A slow addition rate is critical to control the exotherm and prevent side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed.

-

Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

-

Washing & Drying: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess pyridine), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a clear oil.

Comprehensive Characterization

Structural confirmation and purity assessment are performed using a suite of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The spectra are typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Assignment |

|---|---|---|---|---|

| ~3.60 - 3.20 | m | 4H | -N-CH ₂- (ring) | Protons on carbons adjacent to the nitrogen are deshielded. |

| ~3.55 | d | 2H | -CH ₂-Cl | Protons on the carbon attached to the electronegative chlorine atom appear as a doublet coupled to the C3 proton. |

| ~2.50 | m | 1H | CH (ring C3) | The methine proton at the chiral center. |

| ~2.10 - 1.80 | m | 2H | -CH ₂- (ring C4) | The remaining pyrrolidine ring protons. |

| 1.46 | s | 9H | -C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet.[5] |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Rationale for Assignment |

|---|---|---|

| ~154.5 | C =O (carbamate) | The carbonyl carbon of the Boc protecting group.[6] |

| ~79.5 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group.[7] |

| ~52.0, ~46.0 | -N-C H₂- (ring) | The two carbons of the pyrrolidine ring attached to the nitrogen. |

| ~47.0 | -C H₂-Cl | The carbon atom bonded to chlorine is significantly deshielded. |

| ~38.0 | C H (ring C3) | The chiral methine carbon. |

| ~30.0 | -C H₂- (ring C4) | The remaining pyrrolidine ring carbon. |

| 28.4 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.

Table 3: Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈ClNO₂ |

| Molecular Weight | 219.10 |

| Expected [M+H]⁺ (ESI-TOF) | 220.1104 |

| Expected [M+Na]⁺ (ESI-TOF) | 242.0924 |

The presence of a chlorine atom will be evident from the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups.

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group | Description |

|---|---|---|

| ~2975 | C-H | Alkane C-H stretching from the pyrrolidine ring and Boc group. |

| ~1690 | C=O | A strong, sharp absorption characteristic of the carbamate carbonyl stretch.[6] |

| ~1400 | C-N | C-N stretching of the carbamate. |

| ~770 | C-Cl | C-Cl stretching absorption.[8] |

Safety and Handling

While specific data for this exact compound is limited, based on analogous structures, the following precautions are advised.[9][10][11]

-

GHS Hazard Statements: Likely to cause skin and serious eye irritation (H315, H319). May cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This guide has detailed a robust and reliable method for the synthesis of this compound from its corresponding alcohol. The causality behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive characterization protocol using modern spectroscopic techniques has been provided to ensure the identity, purity, and structural integrity of the final product. This chiral building block serves as a versatile starting point for the synthesis of a multitude of complex nitrogen-containing heterocycles for pharmaceutical and agrochemical research.

References

-

PubChemLite. Tert-butyl 3-methyl-3-(2-oxoethyl)pyrrolidine-1-carboxylate. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl... [Image]. Available at: [Link]

-

Ma, J., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. Available at: [Link]

-

King, S. A., Armstrong, J., & Keller, J. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses Procedure. Available at: [Link]

-

Khusnutdinova, E. F., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

-

PubChem. tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride. Available at: [Link]

- Google Patents. (2010). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

PubChem. tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. Available at: [Link]

-

PubChem. tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate. Available at: [Link]

-

Reagent Instrument Network. (S)-tert-Butyl 3-(Chloromethyl)pyrrolidine-1-carboxylate. Available at: [Link]

-

Pantoja, Y. M., et al. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. PMC. Available at: [Link]

-

Princeton University. (n.d.). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Available at: [Link]

-

ACS Publications. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. Available at: [Link]

-

PubChem. tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate. Available at: [Link]

-

RSC Publishing. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Available at: [Link]

-

PubChem. (R)-3-Carboxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 138108-72-2|(R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride | C9H18ClNO2 | CID 163293402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 2756485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 1515152 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate

Authored by: A Senior Application Scientist

Introduction

This compound is a valuable chiral building block in the synthesis of a wide range of pharmaceutical compounds. Its pyrrolidine core is a common motif in many biologically active molecules, and the presence of a reactive chloromethyl group at a defined stereocenter makes it a versatile intermediate for introducing further structural complexity. As with any high-value synthetic intermediate, rigorous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to aid researchers, scientists, and drug development professionals in its unambiguous identification and characterization.

Molecular Structure and Spectroscopic Assignment

The structural integrity of this compound is confirmed through a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's connectivity and stereochemistry.

Figure 1: Chemical Structure of this compound with atom numbering for spectroscopic assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrrolidine ring, the chloromethyl group, and the tert-butyl (Boc) protecting group. Due to the presence of the chiral center at C3, the diastereotopic protons on the pyrrolidine ring (e.g., at C2, C4, and C5) may exhibit complex splitting patterns.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Record the spectrum on a 400 MHz or higher field spectrometer at room temperature.

-

Referencing: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~3.55 - 3.25 | m | 4H | H-2, H-5 | These protons are adjacent to the nitrogen atom and are expected to be in a complex, overlapping multiplet. The electron-withdrawing nature of the nitrogen and the Boc group shifts them downfield. |

| ~3.50 | m | 2H | H-6 (CH₂Cl) | The protons of the chloromethyl group are expected to be a multiplet due to coupling with the C3 proton. The electronegative chlorine atom causes a significant downfield shift. |

| ~2.50 | m | 1H | H-3 | This methine proton is coupled to the adjacent protons on C2, C4, and C6, resulting in a complex multiplet. |

| ~2.10 & ~1.80 | m | 2H | H-4 | These protons are diastereotopic and will likely appear as two separate multiplets. |

| 1.46 | s | 9H | C(CH₃)₃ | The nine equivalent protons of the tert-butyl group give rise to a characteristic sharp singlet. This is a hallmark of the Boc protecting group.[1][2] |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, including the quaternary carbons of the Boc group.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum on the same spectrometer.

-

Referencing: Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~154.7 | C=O (Boc) | The carbonyl carbon of the carbamate is typically found in this region.[4] |

| ~79.5 | C(CH₃)₃ | The quaternary carbon of the tert-butyl group.[3] |

| ~53-50 | C-2, C-5 | These carbons are attached to the nitrogen atom. Their chemical shifts can vary depending on the conformation of the five-membered ring. |

| ~47.0 | C-6 (CH₂Cl) | The carbon bearing the chlorine atom is shifted downfield due to the inductive effect of the halogen. |

| ~40.0 | C-3 | The chiral methine carbon. |

| ~31.0 | C-4 | The methylene carbon of the pyrrolidine ring. |

| 28.4 | C(CH₃)₃ | The three equivalent methyl carbons of the Boc group give a strong signal in this region.[2] |

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule. For this compound, the most prominent features will be the C=O stretch of the carbamate and the C-H stretches of the alkyl groups.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Absorption Band (cm⁻¹) | Functional Group Assignment | Rationale and Comparative Insights |

| ~2975, ~2870 | C-H stretch (alkane) | These strong absorptions are characteristic of the C-H bonds in the pyrrolidine ring and the tert-butyl group.[4] |

| ~1695 | C=O stretch (Boc carbamate) | A very strong and sharp absorption band, which is a definitive indicator of the carbamate carbonyl group.[4][5] |

| ~1365 | C-H bend (tert-butyl) | A characteristic bending vibration for the gem-dimethyl groups of the tert-butyl moiety.[4] |

| ~1160 | C-N stretch | The stretching vibration of the carbon-nitrogen bond in the pyrrolidine ring and the carbamate. |

| ~750-650 | C-Cl stretch | A weaker absorption in the fingerprint region corresponding to the carbon-chlorine bond stretch.[6] |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can further confirm the structure.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to observe the molecular ion.

-

Analysis: Analyze the sample using a high-resolution mass spectrometer to obtain accurate mass data.

Table 4: Predicted Mass Spectrometry Data (ESI)

| m/z | Ion | Rationale and Comparative Insights |

| 220.1 | [M+H]⁺ | The protonated molecular ion. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for this peak ([M+H]⁺ at m/z 220.1 and [M+2+H]⁺ at m/z 222.1). |

| 164.1 | [M+H - C₄H₈]⁺ | A characteristic loss of isobutylene (56 Da) from the Boc group via a McLafferty-type rearrangement is a common fragmentation pathway for Boc-protected amines.[4][7] |

| 120.1 | [M+H - Boc]⁺ | Loss of the entire Boc group (100 Da). |

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of this compound relies on the integration of data from these different spectroscopic techniques. The following workflow illustrates this synergistic approach.

Figure 2: A workflow diagram illustrating the complementary nature of NMR, IR, and MS in the structural elucidation of the target compound.

The spectroscopic characterization of this compound is straightforward when a multi-technique approach is employed. The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, particularly the Boc-carbamate, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. By comparing the acquired data with the expected values and patterns outlined in this guide, researchers can confidently confirm the identity and purity of this important chiral building block, ensuring the integrity of their subsequent synthetic endeavors.

References

-

PubChem. tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. (R)-3-Carboxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Chiral Organic Base Catalyst with Halogen Bonding Donor Functionality: Asymmetric Mannich Reaction of Malononitrile with N-Boc Aldimines and Ketimines. [Link]

-

PubChem. N-Boc-pyrrolidine. National Center for Biotechnology Information. [Link]

-

ACS Publications. Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. [Link]

-

PubMed. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. [Link]

-

Princeton University. SUPPLEMENTARY INFORMATION. Macmillan Group. [Link]

-

Reddit. I knew about the MS fragmentation pattern with Boc protected amines.... r/OrganicChemistry. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

CORE. Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. [Link]

-

Journal of the American Society for Mass Spectrometry. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]

-

Doc Brown's Advanced Organic Chemistry. Infrared spectrum of 2-chloro-2-methylpropane. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

YouTube. 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. Chad's Prep. [Link]

Sources

- 1. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. reddit.com [reddit.com]

(R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate mechanism of action in organic reactions

An In-Depth Technical Guide to the Mechanistic Pathways and Synthetic Applications of (R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate

Abstract

This compound is a cornerstone chiral building block in modern organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a stereochemically defined pyrrolidine core, a reactive chloromethyl group, and a stable Boc-protecting group, offers a predictable and versatile platform for constructing complex molecular targets. This technical guide provides an in-depth analysis of the core mechanisms governing its reactivity, primarily focusing on nucleophilic substitution pathways. We will explore the causality behind experimental choices, provide field-proven protocols, and illustrate its strategic application in multi-step synthesis, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable synthetic intermediate.

Introduction to a Versatile Chiral Building Block

The pyrrolidine ring is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its non-planar, five-membered saturated structure allows for the precise spatial arrangement of substituents, which is critical for molecular recognition and interaction with biological targets. The enantiomerically pure this compound has emerged as a particularly valuable derivative for introducing this key structural motif.

Structural Features: A Dichotomy of Reactivity and Stability

The synthetic utility of this compound is rooted in the orthogonal nature of its two key functional groups:

-

The tert-Butoxycarbonyl (Boc) Group: This carbamate serves as a robust protecting group for the pyrrolidine nitrogen. The Boc group is stable to a wide range of nucleophilic and basic conditions, preventing the ring nitrogen from participating in unwanted side reactions.[3] Its primary function is to direct reactivity towards the chloromethyl sidechain. Furthermore, it can be cleanly removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to unmask the secondary amine for subsequent functionalization.[4]

-

The Chloromethyl Group: This moiety is the primary center of reactivity. The carbon atom is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom. The chloride ion is an excellent leaving group, making the compound highly susceptible to nucleophilic attack.

Stereochemical Significance

The defined (R)-stereochemistry at the C3 position is a critical feature, as biological activity is often highly dependent on the specific enantiomer of a molecule.[5] Synthetic routes utilizing this building block can proceed with high stereochemical fidelity, preserving the chiral center throughout the reaction sequence. This allows for the synthesis of enantiomerically pure target molecules, which is a fundamental requirement in drug development.[5]

Core Mechanism of Action: Nucleophilic Substitution

The principal mechanism of action for this compound in organic reactions is the bimolecular nucleophilic substitution (SN2) reaction.

The SN2 Pathway: The Primary Reactive Route

The SN2 mechanism involves a concerted, single-step process where a nucleophile attacks the electrophilic carbon of the chloromethyl group at the same time as the chloride leaving group departs.[6] This reaction proceeds through a trigonal bipyramidal transition state. A key characteristic of the SN2 reaction is the inversion of stereochemistry at the reaction center; however, since the chiral center (C3) is adjacent to the reacting carbon (the CH2Cl group), the stereochemistry of the pyrrolidine ring itself is retained.

Causality in Experimental Design:

-

Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are typically preferred. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus enhancing its nucleophilicity and accelerating the reaction rate.

-

Temperature Control: While many SN2 reactions with potent nucleophiles proceed readily at room temperature, gentle heating (e.g., 50-80 °C) may be required for less reactive nucleophiles to achieve a reasonable reaction rate.

Influence of the Boc-Protecting Group

The bulky tert-butyl group of the Boc protectorate exerts a degree of steric hindrance. However, this hindrance is generally insufficient to prevent nucleophilic attack at the primary carbon of the chloromethyl sidechain. Its main role remains electronic: deactivating the ring nitrogen to prevent it from acting as an internal nucleophile, which could otherwise lead to the formation of a strained bicyclic azetidinium intermediate.

Common Nucleophiles and Resulting Transformations

The electrophilic nature of the chloromethyl group allows for the introduction of a wide array of functionalities. The table below summarizes common transformations.

| Nucleophile (Nu-H / Nu-) | Product Class | Typical Conditions | Field-Proven Insights & Causality |

| Primary/Secondary Amines (R2NH) | 3-(Aminomethyl)pyrrolidines | Base (K2CO3, Et3N, DIPEA), Solvent (ACN, DMF) | A weak, non-nucleophilic base is used to neutralize the HCl byproduct without competing with the amine nucleophile. |

| Sodium Azide (NaN3) | 3-(Azidomethyl)pyrrolidines | Solvent (DMF or DMSO), 50-70 °C | The azide is an excellent nucleophile. The resulting product is a versatile intermediate that can be reduced (e.g., via H2/Pd-C or Staudinger reaction) to the primary amine. |

| Thiols (RSH) | 3-(Thioether)pyrrolidines | Base (NaH, K2CO3), Solvent (THF, DMF) | A base is required to deprotonate the thiol to the more nucleophilic thiolate anion. |

| Alcohols/Phenols (ROH) | 3-(Alkoxymethyl)pyrrolidines | Strong Base (NaH), Solvent (THF, DMF) | Williamson ether synthesis conditions are typically required, as alcohols are weaker nucleophiles than amines or thiols. |

| Cyanide (NaCN, KCN) | 3-(Cyanomethyl)pyrrolidines | Solvent (DMSO), Heat | This reaction extends the carbon chain by one atom. The resulting nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. |

Mechanistic Visualization

The following diagram illustrates the generalized SN2 mechanism.

Caption: Generalized SN2 mechanism on the chloromethyl sidechain.

Synthetic Applications and Strategic Implementation

The true value of this compound lies in its application as a gateway intermediate to a vast library of chiral 3-substituted pyrrolidines, which are key components in many drug candidates.[7]

Case Study: Multi-Step Synthesis of a Bioactive Amine

Let us consider a common synthetic sequence: the conversion of the title compound into a novel secondary amine, a frequent objective in drug discovery programs. The overall strategy involves:

-

Nucleophilic Substitution: Introduction of a primary amine to displace the chloride.

-

Boc-Deprotection: Removal of the Boc group to reveal the pyrrolidine ring's secondary amine.

-

Further Functionalization (Optional): Acylation or reductive amination at the ring nitrogen to complete the synthesis of the target molecule.

Experimental Workflow Visualization

The logical flow for such a synthesis is depicted below.

Caption: A typical two-step workflow for synthesizing 3-substituted pyrrolidines.

Experimental Protocols: A Practical Guide

Adherence to validated protocols is essential for reproducibility and safety. The following sections provide detailed, self-validating methodologies.

Protocol: General Procedure for Nucleophilic Substitution with a Primary Amine

Objective: To synthesize (R)-tert-butyl 3-((alkylamino)methyl)pyrrolidine-1-carboxylate.

Materials:

-

This compound (1.0 eq)

-

Primary Amine (e.g., benzylamine) (1.1 eq)

-

Potassium Carbonate (K2CO3), anhydrous (2.5 eq)

-

Acetonitrile (ACN), anhydrous (approx. 0.1 M concentration)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Methodology:

-

Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous acetonitrile via syringe.

-

Nucleophile Addition: Add the primary amine dropwise to the stirring suspension at room temperature.

-

Causality Note: The use of K2CO3, a solid base, is advantageous as it is easily filtered off and effectively scavenges the HCl generated during the reaction without introducing a competing nucleophile.

-

-

Reaction: Heat the mixture to 60 °C and stir for 12-18 hours.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting chloride is consumed. A typical mobile phase for TLC is 10% Methanol in Dichloromethane.

-

Workup: Cool the reaction to room temperature and filter off the solid K2CO3. Wash the solid with a small amount of acetonitrile.

-

Purification: Concentrate the filtrate in vacuo. Purify the resulting residue by flash column chromatography on silica gel to yield the pure product.

-

Characterization (Self-Validation): Confirm the structure and purity of the product by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Boc-Deprotection of the Pyrrolidine Ring

Objective: To remove the Boc protecting group to yield the free secondary amine.

Materials:

-

Boc-protected pyrrolidine derivative (from Protocol 4.1) (1.0 eq)

-

4M HCl in 1,4-Dioxane (10 eq)

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer

Methodology:

-

Dissolution: Dissolve the Boc-protected starting material in a minimal amount of methanol or dichloromethane (optional, can aid solubility).

-

Acid Addition: Add the 4M HCl in dioxane solution at 0 °C (ice bath).

-

Causality Note: The reaction is exothermic and generates tert-butyl cation and CO2 gas.[4] Performing the addition at 0 °C helps to control the reaction rate and off-gassing.

-

-

Reaction: Remove the ice bath and allow the solution to stir at room temperature for 2-4 hours.

-

Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS. The product will be significantly more polar than the starting material.

-

Isolation: Concentrate the reaction mixture in vacuo. The product will typically be isolated as the hydrochloride salt.

-

Precipitation: Add diethyl ether to the residue to precipitate the hydrochloride salt. Filter the solid, wash with cold diethyl ether, and dry under vacuum.

-

Characterization (Self-Validation): Confirm the identity of the product by NMR and MS. The disappearance of the large singlet corresponding to the tert-butyl group in the 1H NMR spectrum (~1.4 ppm) is a key indicator of a successful reaction.

Conclusion and Future Outlook

This compound is a powerful and reliable chiral intermediate whose reactivity is dominated by the SN2 mechanism at its chloromethyl sidechain. The presence of the Boc group provides essential stability and directs reactivity, allowing for clean and predictable transformations. The protocols and mechanistic understanding detailed in this guide equip researchers to confidently employ this building block in the synthesis of complex, high-value molecules. Its continued application in the development of novel therapeutics, from small molecule inhibitors to more complex modalities like PROTACs, ensures its relevance in the field of organic and medicinal chemistry for the foreseeable future.

References

-

PubChem. tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. Available from: [Link]

-

Gimbert, Y., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available from: [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

-

Snieckus, V., et al. (2007). Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine. RSC Publishing. Available from: [Link]

-

King, S. A., et al. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses Procedure. Available from: [Link]

- Google Patents. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available from: [Link]

-

Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available from: [Link]

- Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

-

ResearchGate. Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. Available from: [Link]

-

Krasavin, M., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]

- Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

PubChem. tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride. Available from: [Link]

-

PubChem. tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate. Available from: [Link]

-

PubChem. (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. Available from: [Link]

-

ResearchGate. Recent progress in synthesis of 3-functionalized azetidines. Available from: [Link]

-

Beak, P., et al. (1996). Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. Journal of the American Chemical Society. Available from: [Link]

-

RSC Publishing. Synthesis of azetidines by aza Paternò–Büchi reactions. Available from: [Link]

-

PubChem. tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate. Available from: [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

Larrow, J. F., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. ACS Publications. Available from: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]

Biological activity of (R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate derivatives

An In-Depth Technical Guide to the Biological Activity of (R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Value of the Pyrrolidine Scaffold in Modern Drug Discovery

The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its versatile and privileged structure.[1][2] Unlike flat, aromatic systems, the sp3-hybridized carbons of the pyrrolidine ring create a non-planar, three-dimensional structure that allows for a more comprehensive exploration of pharmacophore space.[1] This inherent three-dimensionality is critical for achieving high-affinity and selective interactions with complex biological targets such as enzymes and receptors. The pyrrolidine scaffold is a key component in numerous natural products and clinically successful drugs, including the ACE inhibitor Captopril and the migraine therapeutic Eletriptan.[3]

This guide focuses on a particularly valuable building block: This compound . This chiral synthon serves as a powerful starting point for generating diverse libraries of bioactive compounds. Its strategic design incorporates three key features:

-

The (R)-Stereocenter: Chirality is fundamental to biological recognition. The defined (R)-stereochemistry at the 3-position allows for enantioselective interactions with chiral protein targets, which can dramatically influence a compound's efficacy and selectivity.[1]

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the ring nitrogen is a robust and readily cleavable protecting group. It serves to modulate the polarity and reactivity of the molecule during synthesis and provides a subsequent handle for further derivatization.

-

The Chloromethyl Handle: The chloromethyl group at the 3-position is the linchpin for diversification. As a reactive electrophile, it is an ideal site for nucleophilic substitution, enabling the facile introduction of a vast array of functional groups and the systematic exploration of structure-activity relationships (SAR).

This document provides a technical overview of the synthesis, derivatization, and multifaceted biological activities of compounds derived from this core scaffold, offering field-proven insights for researchers in drug development.

Section 1: Synthetic Strategy and Library Generation

The primary utility of this compound lies in its capacity as a scaffold for diversity-oriented synthesis. The chloromethyl group is a competent leaving group, readily displaced by a wide range of nucleophiles. This straightforward reactivity profile allows for the parallel synthesis of extensive compound libraries, which is essential for efficient screening and SAR exploration.

Core Derivatization Workflow

The fundamental synthetic pathway involves the SN2 reaction between the chloromethyl group and a chosen nucleophile (Nu-H), typically conducted in the presence of a non-nucleophilic base to scavenge the HCl byproduct. This approach allows for the introduction of diverse chemical functionalities, including amines, thiols, alcohols, and azides, leading to a wide array of novel chemical entities.

Caption: General workflow for derivatizing the core scaffold.

Section 2: Key Biological Activities and Therapeutic Potential

Derivatives of the pyrrolidine scaffold have demonstrated a remarkable breadth of biological activities. The specific stereochemistry and the functionality introduced at the 3-position dictate the compound's interaction with biological targets, leading to applications across multiple disease areas.

Anticancer Activity

The pyrrolidine ring is a common feature in molecules targeting pathways crucial for cancer cell proliferation and survival.[1]

2.1.1 Inhibition of Histone Deacetylases (HDACs) and Prohibitin 2 (PHB2)

HDACs are enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Their dysregulation is a hallmark of many cancers. Similarly, PHB2 is involved in transcriptional repression and potentiates the inhibitory activities of anti-estrogens.[1]

Certain spiro[pyrrolidine-3,3'-oxindoles] have been identified as dual inhibitors of HDAC2 and PHB2.[1] These compounds induce apoptotic cell death in human breast cancer cell lines (MCF-7). The derivatization of the pyrrolidine scaffold is crucial for achieving this activity, with structure-activity relationships indicating that electron-donating or weakly electron-withdrawing groups on appended aryl rings enhance cytotoxic effects.[1]

Caption: Mechanism of action for HDAC inhibiting pyrrolidines.

Quantitative Data: Anticancer Activity

| Compound Class | Cell Line | Target(s) | Activity (EC₅₀) | Reference |

| Spiro[pyrrolidine-3,3-oxindoles] | MCF-7 | HDAC2, PHB2 | 3.53 - 6.00 µM | [1] |

Antidiabetic Activity

Diabetes is another area where pyrrolidine derivatives have shown significant promise, primarily through the inhibition of enzymes involved in glucose metabolism.

2.2.1 Inhibition of α-Glycosidase and Aldose Reductase

Polyhydroxylated pyrrolidines are potent inhibitors of α-glycosidase (AG), an enzyme that breaks down complex carbohydrates into glucose.[1] By inhibiting AG, these compounds can delay glucose absorption and manage postprandial hyperglycemia. Furthermore, some derivatives show inhibitory activity against aldose reductase (ALR2), an enzyme implicated in diabetic complications by converting glucose to sorbitol.[4] For instance, certain D-galacto derivatives of pyrrolidine have demonstrated the ability to reduce cell death and restore physiological levels of oxidative stress in models of diabetic retinopathy.[4]

Activity in Central Nervous System (CNS) Disorders

The pyrrolidine scaffold's ability to cross the blood-brain barrier makes it an attractive starting point for developing CNS-active agents. While specific derivatives of this compound are still under investigation, the broader class of pyrrolidines has been successfully employed as:

-

Selective Estrogen Receptor Modulators (SERMs): The stereochemistry of substituents on the pyrrolidine ring can dictate agonist versus antagonist activity at the estrogen receptor (ERα), which has implications for treating neurodegenerative diseases and hormone-dependent cancers.[1][5]

-

DPP-4 Inhibitors: Several approved antidiabetic drugs are pyrrolidine-based dipeptidyl peptidase-4 (DPP-4) inhibitors. The nitrile group on these molecules forms a reversible covalent bond with a serine residue in the enzyme's active site.[6]

Section 3: Field-Proven Experimental Protocols

To validate the biological activity of novel derivatives, a systematic pipeline of in vitro assays is essential.[7][8] The following protocols represent gold-standard, self-validating methodologies for the initial screening and characterization of small molecule inhibitors.

Protocol 3.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Causality: This assay quantifies the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the determination of a compound's cytotoxic or cytostatic effects.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrrolidine derivatives in the appropriate vehicle (e.g., DMSO). Add 100 µL of the compound-containing medium to the wells, ensuring the final vehicle concentration is consistent across all wells (typically ≤0.5%). Include vehicle-only controls and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 3.2: In Vitro Enzyme Inhibition Assay (General Protocol)

Causality: This protocol directly measures the effect of a compound on the catalytic activity of a purified enzyme. By quantifying the rate of substrate conversion to product in the presence of varying concentrations of the inhibitor, one can determine the compound's potency (e.g., IC₅₀) and gain initial insights into its mechanism of inhibition.

Methodology:

-

Reagent Preparation: Prepare assay buffer, purified enzyme solution (e.g., HDAC2), substrate (e.g., a fluorogenic acetylated peptide), and test compounds at various concentrations.

-

Reaction Setup: In a 96-well plate (black, for fluorescence assays), add the following in order:

-

Assay Buffer

-

Test compound or vehicle control

-

Enzyme solution

-

-

Pre-incubation: Gently mix and pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature to allow for binding.

-

Reaction Initiation: Add the substrate to all wells to start the reaction.

-

Kinetic Reading: Immediately place the plate in a fluorescent plate reader set to the appropriate excitation/emission wavelengths. Measure the fluorescence signal at regular intervals (e.g., every 60 seconds) for 30-60 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence vs. time plot.

-

Normalize the rates to the vehicle control (100% activity).

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Section 4: Conclusion and Future Directions

The this compound scaffold is a validated and highly valuable starting point for the discovery of novel, biologically active small molecules. Its inherent chirality and the reactive chloromethyl handle provide a robust platform for generating diverse chemical libraries with broad therapeutic potential, spanning oncology, metabolic disorders, and beyond.

Future research should focus on:

-

Expanding Chemical Diversity: Exploring a wider range of nucleophiles to probe novel chemical space and identify unique biological activities.

-

Structure-Based Design: Utilizing computational modeling and X-ray crystallography of ligand-target complexes to guide the rational design of more potent and selective derivatives.

-

Pharmacokinetic Optimization: Profiling lead compounds for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to improve their drug-like characteristics for in vivo studies.

-

Target Identification: For compounds identified through phenotypic screening, employing modern chemical biology techniques to elucidate their molecular targets and mechanisms of action.[9]

By leveraging the strategic advantages of this scaffold and employing rigorous, validated experimental workflows, the scientific community can continue to unlock the full potential of pyrrolidine derivatives in the quest for next-generation therapeutics.

References

- Di Stefano, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1515152, tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate. PubChem. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 163293402, tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride. PubChem. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2756485, tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. PubChem. [Link]

-

Sachlos, E., et al. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology. [Link]

- Google Patents. (2010). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

- Google Patents. (2017). 1-cyano-pyrrolidine derivatives as dbu inhibitors.

-

Wang, Y., et al. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling. [Link]

-

Ates-Alagoz, Z., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

-

Tanaka, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link]

-

Wager, T. T. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. The Practice of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24730280, tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate. PubChem. [Link]

-

Loza-Rosas, S. A., et al. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules. [Link]

-

Wieczorek, E., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

-

Lomenick, B., et al. (2011). Target identification of biologically active small molecules via in situ methods. ACS Chemical Biology. [Link]

-

Shelly, W. W., et al. (2008). Pyrrolidine – Knowledge and References. Taylor & Francis. [Link]

- Google Patents. (2016). Preparation method for pyrrolidine-2-carboxylic acid derivatives.

-

IRIS UniPA. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

-

Gising, J., et al. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. Molecules. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unipa.it [iris.unipa.it]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

The Strategic Application of (R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Medicinal Chemists

Abstract

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds has never been greater. Chiral building blocks are fundamental to the stereoselective synthesis of complex active pharmaceutical ingredients (APIs), where a specific three-dimensional arrangement of atoms is often critical for therapeutic efficacy and safety. Among these essential synthons, (R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate has emerged as a particularly valuable and versatile intermediate. This guide provides an in-depth analysis of its synthesis, characterization, and strategic application, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will explore the causality behind its synthetic routes, its reactivity profile, and its role in the construction of complex molecular architectures, exemplified by its use in the synthesis of innovative therapeutics.

Introduction: The Imperative of Chirality in Drug Design

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is crucial for optimizing interactions with biological targets.[2] When functionalized with a defined stereocenter, the pyrrolidine scaffold becomes a powerful tool for introducing chirality into a target molecule. This is of paramount importance, as the different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles.[3]

This compound serves as a prime example of a high-value chiral building block. It combines several key features:

-

A Stereochemically Defined Center: The (R)-configuration at the 3-position provides a reliable method for introducing a specific stereoisomer into the final product.

-

An Electrophilic Handle: The chloromethyl group is an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of a wide range of functionalities.

-

A Protective Group: The tert-butyloxycarbonyl (Boc) group protects the pyrrolidine nitrogen, preventing unwanted side reactions and allowing for controlled deprotection under specific acidic conditions. This stability and predictable reactivity make it an ideal intermediate in multi-step syntheses.[2]

This guide will delve into the practical aspects of working with this building block, from its synthesis to its application in cutting-edge drug development.

Synthesis and Characterization

The most common and efficient route to this compound begins with the commercially available and relatively inexpensive (R)-(-)-Boc-3-pyrrolidinol. This chiral alcohol serves as the precursor for the introduction of the chloro functionality.[2]

Synthesis Pathway

The synthesis is a two-step process that begins with the reduction of a protected proline derivative followed by chlorination of the resulting alcohol. A representative synthetic workflow is depicted below.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Chlorination of (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

This protocol details the critical chlorination step. The choice of thionyl chloride (SOCl₂) as the chlorinating agent is strategic; it reacts with the alcohol to form an intermediate chlorosulfite ester, which then undergoes an intramolecular Sₙ2 reaction by the chloride ion, leading to the desired product with inversion of configuration (though in this achiral center, it is a direct replacement). The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the workup. Pyridine is added to neutralize the HCl generated.

Materials:

-

(R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Pyridine: Slowly add pyridine (1.2 eq) to the stirred solution.

-

Addition of Thionyl Chloride: Add thionyl chloride (1.2 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C. The causality here is to control the exothermic reaction and prevent side product formation.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. This neutralizes any remaining acidic components.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel if necessary.

Characterization and Data

A self-validating system requires thorough characterization of the synthesized compound. The identity and purity of this compound are confirmed by spectroscopic methods.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₀H₁₈ClNO₂ |

| Molecular Weight | 219.71 g/mol |

| Appearance | Colorless to light yellow oil |

| CAS Number | 1187927-12-3 |

| Boiling Point | ~284.3 °C at 760 mmHg |

| Density | ~1.1 g/cm³ |

| ¹H NMR (CDCl₃) | δ (ppm): 3.65-3.55 (m, 2H), 3.50-3.30 (m, 2H), 3.25-3.15 (m, 1H), 2.60-2.50 (m, 1H), 2.15-2.05 (m, 1H), 1.85-1.75 (m, 1H), 1.46 (s, 9H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 154.6, 79.5, 53.8, 46.9, 44.1, 37.6, 29.5, 28.4 |